molecular formula C23H27NO6 B12341175 alpha-D-Glucopyranoside, phenylmethyl 2-(acetylamino)-2-deoxy-3-O-methyl-4,6-O-(phenylmethylene)-

alpha-D-Glucopyranoside, phenylmethyl 2-(acetylamino)-2-deoxy-3-O-methyl-4,6-O-(phenylmethylene)-

Cat. No.: B12341175
M. Wt: 413.5 g/mol
InChI Key: ABWUPDKLMGPJJS-AAXHUBMESA-N
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Description

Alpha-D-Glucopyranoside, phenylmethyl 2-(acetylamino)-2-deoxy-3-O-methyl-4,6-O-(phenylmethylene)- is a complex carbohydrate derivative. This compound is notable for its unique structural features, which include a glucopyranoside backbone with various functional groups attached. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-D-Glucopyranoside, phenylmethyl 2-(acetylamino)-2-deoxy-3-O-methyl-4,6-O-(phenylmethylene)- typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

Alpha-D-Glucopyranoside, phenylmethyl 2-(acetylamino)-2-deoxy-3-O-methyl-4,6-O-(phenylmethylene)- undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Alpha-D-Glucopyranoside, phenylmethyl 2-(acetylamino)-2-deoxy-3-O-methyl-4,6-O-(phenylmethylene)- is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of alpha-D-Glucopyranoside, phenylmethyl 2-(acetylamino)-2-deoxy-3-O-methyl-4,6-O-(phenylmethylene)- involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is often mediated by hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other glucopyranoside derivatives, such as:

Uniqueness

What sets alpha-D-Glucopyranoside, phenylmethyl 2-(acetylamino)-2-deoxy-3-O-methyl-4,6-O-(phenylmethylene)- apart from these similar compounds is its unique combination of functional groups. This unique structure imparts distinct chemical properties, making it valuable for specific research applications .

Properties

Molecular Formula

C23H27NO6

Molecular Weight

413.5 g/mol

IUPAC Name

N-[(6R,7S,8R,8aS)-8-methoxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide

InChI

InChI=1S/C23H27NO6/c1-15(25)24-19-21(26-2)20-18(14-28-22(30-20)17-11-7-4-8-12-17)29-23(19)27-13-16-9-5-3-6-10-16/h3-12,18-23H,13-14H2,1-2H3,(H,24,25)/t18?,19-,20+,21+,22?,23+/m0/s1

InChI Key

ABWUPDKLMGPJJS-AAXHUBMESA-N

Isomeric SMILES

CC(=O)N[C@H]1[C@H]([C@H]2C(COC(O2)C3=CC=CC=C3)O[C@H]1OCC4=CC=CC=C4)OC

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)OC

Origin of Product

United States

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